3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Overview
Description
3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is an organic compound with a complex structure that includes a fluorine atom, a tetrahydropyran ring, and a phenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine typically involves multiple steps. One common approach is to start with a fluorinated benzene derivative and introduce the tetrahydropyran-2-ylmethoxy group through a nucleophilic substitution reaction. The phenylamine group can then be introduced through a subsequent amination reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The fluorine atom and the tetrahydropyran ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)methylbenzonitrile
- 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)methylbenzenecarbothioamide
Uniqueness
Compared to similar compounds, 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is unique due to the presence of the phenylamine group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-(oxan-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQWPNNARUETMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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